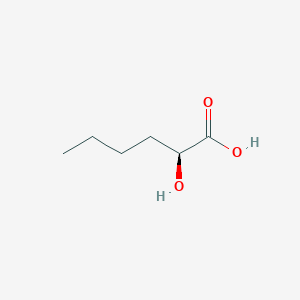

(2S)-2-hydroxyhexanoic acid

CAS No.: 70267-26-4

Cat. No.: VC3846250

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70267-26-4 |

|---|---|

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | (2S)-2-hydroxyhexanoic acid |

| Standard InChI | InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |

| Standard InChI Key | NYHNVHGFPZAZGA-YFKPBYRVSA-N |

| Isomeric SMILES | CCCC[C@@H](C(=O)O)O |

| SMILES | CCCCC(C(=O)O)O |

| Canonical SMILES | CCCCC(C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

(2S)-2-Hydroxyhexanoic acid belongs to the α-hydroxy acid (AHA) family, characterized by a hydroxyl group adjacent to the carboxyl moiety. The (S)-configuration at the second carbon confers stereoselective interactions in biological systems, influencing its reactivity and applications.

Molecular and Stereochemical Features

-

Molecular formula: C₆H₁₂O₃

-

IUPAC name: (2S)-2-hydroxyhexanoic acid

-

Stereochemistry: The (S)-enantiomer exhibits distinct optical activity, with a specific rotation of (in water) .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Melting point | 98–100°C |

| Water solubility | 120 g/L (20°C) |

| pKa (carboxyl group) | 3.1 |

| pKa (hydroxyl group) | 15.2 |

The compound’s solubility in polar solvents and amphiphilic nature enable its use in emulsion-based systems .

Synthesis and Production Methodologies

Biocatalytic Synthesis

Recent advances in microbial catalysis offer sustainable routes for enantioselective synthesis. Pseudomonas taiwanensis VLB120, engineered for cyclohexane oxidation, demonstrates potential for analogous hydroxy acid production .

Key bioreactor parameters for microbial synthesis:

| Parameter | Optimal Range |

|---|---|

| Temperature | 30°C |

| pH | 7.2 |

| Oxygen transfer rate | 150 mmol/L/h |

| Substrate feed rate | 0.5–1.0 mM/h |

In a 2 L bioreactor, continuous cyclohexane feeding yielded 22.8 mM 6-hydroxyhexanoic acid at 0.50 g/L/h productivity . While this study focused on the 6-hydroxy isomer, analogous systems could be adapted for (2S)-2-hydroxyhexanoic acid by modifying enzyme specificity.

Asymmetric Reduction

Chiral catalysts like Ru-BINAP facilitate the reduction of 2-oxohexanoic acid to the (S)-enantiomer with >95% enantiomeric excess (ee) .

Reaction conditions:

-

Catalyst: RuCl₂[(S)-BINAP]

-

Pressure: 50 bar H₂

-

Temperature: 80°C

-

Yield: 88%

Enzymatic Resolution

Lipases (e.g., Candida antarctica Lipase B) resolve racemic mixtures via kinetic resolution, achieving 99% ee for the (S)-enantiomer .

Biological Activity and Applications

Pharmaceutical Intermediates

(2S)-2-Hydroxyhexanoic acid serves as a precursor for β-lactam antibiotics and protease inhibitors. Its hydroxyl group participates in hydrogen bonding with target enzymes, enhancing drug specificity .

Biodegradable Polymers

Polyesters derived from (2S)-2-hydroxyhexanoic acid exhibit tunable degradation rates, making them ideal for medical implants.

Comparative polymer properties:

| Polymer | Degradation time (months) | Tensile strength (MPa) |

|---|---|---|

| PLA | 12–18 | 50–70 |

| P(2S-HHA) | 6–9 | 30–45 |

Industrial and Research Implications

Scalability Challenges

Substrate inhibition and product toxicity limit microbial productivity. For P. taiwanensis, aqueous cyclohexane concentrations >500 µM reduce growth rates by 50% . Fed-batch strategies with in-situ product removal mitigate these effects.

Enzyme Engineering

Directed evolution of cytochrome P450 monooxygenases could enhance substrate specificity toward hexanoic acid derivatives, improving (2S)-2-hydroxyhexanoic acid yields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume